![molecular formula C16H20Cl2N2O3S B297842 Cambridge id 6748018](/img/structure/B297842.png)
Cambridge id 6748018
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6748018 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different scientific research applications.
Mécanisme D'action
The mechanism of action of Cambridge id 6748018 involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound binds to the active site of these enzymes, preventing them from carrying out their function. Additionally, it also interacts with various receptors in the brain, leading to the modulation of neurotransmitter levels, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it also has an impact on various signaling pathways in the body, leading to the modulation of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Cambridge id 6748018 in lab experiments is its high potency, which makes it effective in small quantities. Additionally, it has a unique chemical structure, which makes it suitable for use in various assays. However, one of the limitations of using this compound is its high cost, which can make it challenging to use in large-scale experiments.
Orientations Futures
There are various future directions for the use of Cambridge id 6748018 in scientific research. One of the most significant directions is the development of new drugs for the treatment of various diseases. Additionally, it can also be used in the development of new diagnostic tools for the early detection of diseases. Furthermore, it can also be used in the development of new materials with unique properties, which can have various applications in different fields.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its unique properties make it suitable for use in different fields, including drug discovery and the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, its potential for future directions is vast, making it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of Cambridge id 6748018 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of the starting materials, which are then subjected to reaction conditions that lead to the formation of the desired product. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Cambridge id 6748018 has various applications in scientific research. One of the most significant applications is in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H20Cl2N2O3S |
---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N-(3-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H20Cl2N2O3S/c1-24(22,23)20(14-4-2-3-12(17)16(14)18)9-15(21)19-13-8-10-5-6-11(13)7-10/h2-4,10-11,13H,5-9H2,1H3,(H,19,21) |
Clé InChI |
ANJSAUMPMWFBJI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.